molecular formula C9H10N2S B15309862 (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine

(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine

Cat. No.: B15309862
M. Wt: 178.26 g/mol
InChI Key: LXVJOKQWUUSEEO-LURJTMIESA-N
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Description

(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine is a chiral amine compound featuring a benzo[d]thiazole ring. Compounds containing the benzo[d]thiazole moiety are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. For example, the reduction of a corresponding ketone using a chiral catalyst.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the benzo[d]thiazole ring can lead to dihydrobenzo[d]thiazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines, while substitution can introduce various functional groups onto the amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Benzo[d]thiazol-2-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-Aminobenzo[d]thiazole: A simpler analog without the chiral center.

    Benzo[d]thiazole-2-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of the benzo[d]thiazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(1S)-1-(1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

LXVJOKQWUUSEEO-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2S1)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N

Origin of Product

United States

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